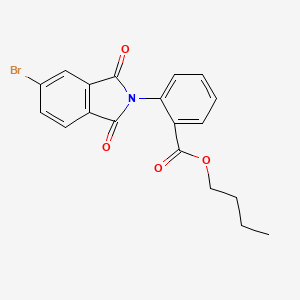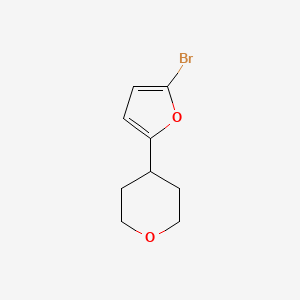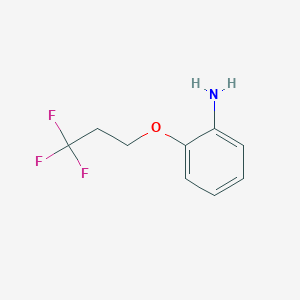![molecular formula C19H23N3O B11713748 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11713748.png)
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a phenylacetohydrazide moiety through a methylene bridge. The compound’s molecular formula is C19H23N3O, and it has a molecular weight of 309.41 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are usually performed under mild to moderate conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, such as halogens, alkylating agents, or acylating agents. The reactions can be carried out in various solvents, including water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or quinones, while reduction reactions may produce hydrazines or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer, infections, and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenylacetohydrazide: This compound has a dimethylamino group instead of a diethylamino group, which may result in different chemical and biological properties.
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide: This compound contains a pyrazole ring, which can influence its reactivity and interactions with biological targets.
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: The presence of a triazole ring and a sulfanyl group in this compound can lead to unique chemical and biological properties.
These comparisons highlight the uniqueness of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide and its potential for various applications in scientific research.
Propiedades
Fórmula molecular |
C19H23N3O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C19H23N3O/c1-3-22(4-2)18-12-10-17(11-13-18)15-20-21-19(23)14-16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,23)/b20-15+ |
Clave InChI |
QEWVODDZEBVZOR-HMMYKYKNSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(7-chloro-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B11713668.png)
![4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]](/img/structure/B11713676.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11713683.png)

![2-Nitro-6-[(phenylimino)methyl]phenol](/img/structure/B11713690.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11713696.png)

![3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione](/img/structure/B11713717.png)
![Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate](/img/structure/B11713719.png)

![3-methyl-4-[(E)-1-naphthyldiazenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11713733.png)
![1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene](/img/structure/B11713740.png)
![(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11713744.png)

